Enantiomer-Dependent Antibacterial Potency: (S)- vs (R)-2-Methylpiperazine-Derived Quinolones
In a head-to-head comparison of quinolone enantiomers synthesized from (S)- and (R)-2-methylpiperazine, the antibacterial activity diverged by 2- to 64-fold in 52% of tested cases, despite otherwise identical molecular connectivity [1]. Although the study evaluated the final quinolone products rather than the synthon itself, the stereochemical origin of this potency difference is directly attributable to the configuration of the 2-methylpiperazine building block.
| Evidence Dimension | Antibacterial activity (in vitro) of enantiomeric quinolone pairs derived from (S)- vs (R)-2-methylpiperazine |
|---|---|
| Target Compound Data | The (S)-configuration synthon yields quinolone enantiomers with up to 64-fold higher or lower potency depending on the specific derivative |
| Comparator Or Baseline | Corresponding (R)-enantiomer-derived quinolones |
| Quantified Difference | 2- to 64-fold difference in antibacterial activity observed in 52% of enantiomeric pairs |
| Conditions | In vitro antibacterial testing against 14 bacterial strains; quinolone hydrochloride enantiomers synthesized from (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate [1] |
Why This Matters
For procurement decisions in chiral antibacterial development, selecting the incorrect enantiomer building block can result in a >60-fold loss of potency, directly impacting lead optimization timelines and resource allocation.
- [1] Liu, B.; et al. Syntheses of quinolone hydrochloride enantiomers from synthons (R)- and (S)-2-methylpiperazine. Bioorg. Med. Chem. 2005, 13 (7), 2451-2458. View Source
